Prop-2-enyl 3-oxo-3-phenylpropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl 3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of benzenepropanoic acid with allyl alcohol in the presence of a catalyst. The reaction typically requires heating and may involve the use of a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Prop-2-enyl 3-oxo-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Prop-2-enyl 3-oxo-3-phenylpropanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can exert biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: Similar in structure but with an ethyl group instead of an allyl group.
3-phenylprop-2-enal: Contains a similar phenylpropanoate structure but with an aldehyde group instead of a ketone.
Uniqueness
This uniqueness makes it valuable in synthetic chemistry and various industrial applications .
Properties
CAS No. |
15796-65-3 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
prop-2-enyl 3-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C12H12O3/c1-2-8-15-12(14)9-11(13)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
UDLGHAZAGPRBHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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